molecular formula C17H19N3O2 B1140679 tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate CAS No. 198904-84-6

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate

Cat. No. B1140679
CAS RN: 198904-84-6
M. Wt: 297.35 g/mol
InChI Key: PIYYEQIVVRRORO-UNOMPAQXSA-N
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Description

“tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate” is a chemical compound with the CAS Number: 198904-84-6 and a molecular weight of 297.36 . The IUPAC name of this compound is tert-butyl (2E)-2- [4- (2-pyridinyl)benzylidene]hydrazinecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H19N3O2/c1-17 (2,3)22-16 (21)20-19-12-13-7-9-14 (10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3, (H,20,21)/b19-12+ . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 297.36 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound has a predicted density of 1.10±0.1 g/cm3 .

Scientific Research Applications

Tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. This compound has also been used in the synthesis of polymers, catalysts, and dyes. In addition, this compound has been used in the synthesis of nucleosides, peptides, and peptidomimetics.

Mechanism of Action

Tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is an organic compound that acts as a reagent in chemical synthesis. It is a versatile reagent that can be used in a variety of synthetic processes. This compound is typically synthesized from the reaction of p-toluenesulfonylhydrazide and 2-pyridylmethanol. The reaction is carried out in an aqueous solution of sodium hydroxide and is typically heated to 80°C. The reaction produces a crude product, which is then purified by recrystallization or distillation. The purified product is a colorless liquid with a pungent odor.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects. This compound has been found to have antimicrobial and antifungal properties, as well as antiviral and anti-inflammatory properties. It has also been found to have antioxidant, anti-tumor, and anti-cancer properties. Additionally, this compound has been found to have the potential to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the formation of certain types of tumors.

Advantages and Limitations for Lab Experiments

Tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is a versatile reagent that has a variety of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively inexpensive and readily available. Additionally, this compound is a relatively stable compound and is not easily degraded by heat or light. However, this compound is a pungent-smelling compound and may be irritating to the eyes, skin, and respiratory tract. Additionally, this compound is a highly reactive compound and should be handled with caution.

Future Directions

Tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate has a variety of potential future applications. It has been suggested that this compound could be used in the synthesis of a variety of new pharmaceuticals and agrochemicals. Additionally, this compound may be useful in the development of new catalysts and dyes. Furthermore, this compound may be useful in the development of new polymers and biomaterials. Additionally, this compound may be useful in the development of new nucleosides, peptides, and peptidomimetics. Finally, this compound may be useful in the development of new antimicrobial, antifungal, antiviral, and anti-inflammatory agents.

Synthesis Methods

Tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is typically synthesized from the reaction of p-toluenesulfonylhydrazide and 2-pyridylmethanol. The reaction is carried out in an aqueous solution of sodium hydroxide and is typically heated to 80°C. The reaction produces a crude product, which is then purified by recrystallization or distillation. The purified product is a colorless liquid with a pungent odor.

Safety and Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . The compound has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate involves the reaction of tert-butyl hydrazinecarboxylate with 4-(2-pyridinyl)benzaldehyde in the presence of a catalyst.", "Starting Materials": [ "tert-butyl hydrazinecarboxylate", "4-(2-pyridinyl)benzaldehyde", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl hydrazinecarboxylate in a suitable solvent.", "Step 2: Add 4-(2-pyridinyl)benzaldehyde to the solution.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a specific time period.", "Step 5: Cool the reaction mixture and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 7: Characterize the product using various spectroscopic techniques." ] }

CAS RN

198904-84-6

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12-

InChI Key

PIYYEQIVVRRORO-UNOMPAQXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC=CC=N2

SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2

synonyms

[[4-(2-Pyridinyl)phenyl]methylene]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

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